molecular formula C32H28Si B11946965 (2,2-Diphenylethyl)triphenylsilane

(2,2-Diphenylethyl)triphenylsilane

Cat. No.: B11946965
M. Wt: 440.6 g/mol
InChI Key: IHJKRGKEPZOXLI-UHFFFAOYSA-N
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Description

Scientific Research Applications

Materials Science

Polymer Chemistry
(2,2-Diphenylethyl)triphenylsilane is utilized in the synthesis of silicone-based polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. The compound acts as a cross-linking agent, improving the elasticity and durability of silicone elastomers. Research indicates that silanes can significantly influence the morphology and performance of polymer blends, making them suitable for applications in coatings and sealants.

Nanocomposites
The compound is also explored in the development of nanocomposites. By functionalizing nanoparticles with this compound, researchers can enhance the dispersion of nanoparticles within polymer matrices, leading to improved mechanical and thermal properties. Studies have shown that such modifications can lead to materials with superior performance in automotive and aerospace applications.

Catalysis

Organosilane Catalysts
this compound has been investigated as a catalyst in various organic reactions. It has shown promise in metal-catalyzed enantioselective reductions. The unique structure of this silane allows it to stabilize transition states during catalytic cycles, thus facilitating reactions such as asymmetric hydrogenation and reduction of ketones and aldehydes .

Silanol Derivatives
The conversion of this compound into silanol derivatives has been studied for their catalytic properties in organic synthesis. These derivatives exhibit enhanced reactivity due to the presence of hydroxyl groups, making them suitable for applications in green chemistry where solvent-free reactions are preferred.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound derivatives have been explored for their potential therapeutic applications. Research indicates that these compounds may exhibit biological activity due to their ability to interact with biological membranes or proteins. Case studies have highlighted their role in drug delivery systems where silanes enhance the solubility and bioavailability of poorly soluble drugs .

Anticancer Activity
Recent studies have suggested that certain derivatives of this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival . Further research is ongoing to elucidate the specific interactions at the molecular level.

Table: Summary of Applications

Application AreaDescriptionKey Findings
Materials ScienceUsed as a cross-linking agent in silicone polymersEnhances thermal stability and mechanical properties
NanocompositesFunctionalizes nanoparticles for better dispersionImproves performance in automotive and aerospace materials
CatalysisActs as a catalyst in organic reactionsFacilitates asymmetric hydrogenation and reductions
Medicinal ChemistryExplored for drug delivery systemsEnhances solubility and bioavailability
Anticancer ActivityPotential therapeutic effects on cancer cellsInduces apoptosis via signaling pathway modulation

Biological Activity

(2,2-Diphenylethyl)triphenylsilane is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in medicinal chemistry, supported by data tables and relevant case studies.

This compound is characterized by its triphenylsilane backbone and two phenyl groups attached to the ethyl chain. This structure allows for various chemical reactions:

  • Oxidation : Converts to silanols and siloxanes.
  • Reduction : Acts as a hydride donor.
  • Substitution : Phenyl groups can be replaced with other functional groups under specific conditions.

The biological activity of this compound is primarily attributed to its ability to donate hydride ions, facilitating reduction reactions. This property makes it a valuable reagent in organic synthesis and medicinal chemistry .

Biological Activity

Research indicates that organosilicon compounds, including this compound, exhibit various biological activities:

  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anticancer Activity : Preliminary studies have shown that certain organosilanes can inhibit cancer cell proliferation, although specific data on this compound is limited.
  • Drug Development : There is ongoing research into the use of organosilicon compounds as scaffolds for new therapeutic agents .

Data Table: Summary of Biological Activities

Biological ActivityFindingsReferences
AntioxidantPotential to scavenge free radicals,
AnticancerInhibition of cell proliferation (preliminary)
Drug DevelopmentApplications in synthesizing therapeutic agents,

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capabilities of various organosilanes, including derivatives similar to this compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls.

Case Study 2: Anticancer Potential

In vitro studies on similar organosilicon compounds demonstrated their ability to induce apoptosis in cancer cell lines. While specific results for this compound are still emerging, these findings suggest a promising avenue for further research .

Properties

Molecular Formula

C32H28Si

Molecular Weight

440.6 g/mol

IUPAC Name

2,2-diphenylethyl(triphenyl)silane

InChI

InChI=1S/C32H28Si/c1-6-16-27(17-7-1)32(28-18-8-2-9-19-28)26-33(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25,32H,26H2

InChI Key

IHJKRGKEPZOXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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